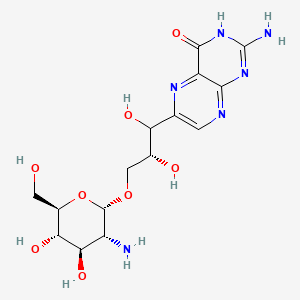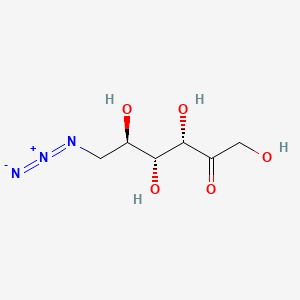
Solfapterin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Solfapterin is a natural product found in Streptomycetaceae with data available.
Aplicaciones Científicas De Investigación
Structural Analysis
Solfapterin, identified in the archaebacterium Sulfolobus solfataricus, has a structure characterized as erythro-neopterin-3'-D-2-deoxy-2-aminoglucopyranoside (Lin & White, 1988).
Tetrahydrobiopterin Biosynthesis and Functions
This compound is related to the biosynthesis and functions of Tetrahydrobiopterin (BH4), a cofactor essential for various enzyme activities and cellular functions. BH4's biosynthesis involves several enzymes and is regulated by cytokines and other factors. It plays a critical role in the synthesis of neurotransmitters, immune responses, and cellular proliferation (Thöny, Auerbach, & Blau, 2000).
Immune Response and Neopterin Release
Neopterin, a precursor molecule of biopterin (linked to this compound), is involved in immune response mechanisms. Its production, primarily controlled by interferon-gamma, is a key indicator of immune system activation, particularly in macrophages (Huber et al., 1984).
Metabolic Engineering
Cofactor manipulation, a process related to this compound's biochemical pathways, is a significant aspect of metabolic engineering in organisms like Escherichia coli. This manipulation impacts metabolic flux redistribution, demonstrating this compound's potential relevance in biotechnological applications (San et al., 2002).
Genetic Information in Livestock Production
In a broader context, understanding the biochemical pathways involving this compound can contribute to livestock production efficiency. By correlating genetic information, including metabolic pathways, with animal performance, producers can optimize breeding and production strategies (Lambert, 2008).
Cardiovascular Disease Research
Tetrahydrobiopterin, closely associated with this compound, shows potential therapeutic benefits for cardiovascular diseases. BH4's role in nitric oxide synthesis and cardiovascular health highlights the importance of this compound's metabolic pathway in medical research (Moens & Kass, 2006).
Exploratory Factor Analysis in Data Mining
This compound's involvement in complex biological systems can be studied using data mining techniques like Exploratory Factor Analysis. This approach helps in understanding the multifactorial impacts of this compound and similar compounds in various biological contexts (Iantovics, Rotar, & Morar, 2018).
Biopterin Analysis in Human Fluids
Direct quantification of biopterin and related compounds, including this compound derivatives, in human cerebrospinal fluid is crucial for diagnosing certain genetic defects and monitoring treatments. This highlights this compound's relevance in clinical diagnostics and therapeutic monitoring (Guibal et al., 2014).
Propiedades
Número CAS |
114312-02-6 |
|---|---|
Fórmula molecular |
C13H16N2O4 |
Peso molecular |
0 |
Nombre IUPAC |
2-amino-6-[(2R)-3-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2-dihydroxypropyl]-3H-pteridin-4-one |
InChI |
InChI=1S/C15H22N6O8/c16-7-11(26)10(25)6(2-22)29-14(7)28-3-5(23)9(24)4-1-18-12-8(19-4)13(27)21-15(17)20-12/h1,5-7,9-11,14,22-26H,2-3,16H2,(H3,17,18,20,21,27)/t5-,6-,7-,9?,10-,11-,14+/m1/s1 |
SMILES |
C1=C(N=C2C(=O)NC(=NC2=N1)N)C(C(COC3C(C(C(C(O3)CO)O)O)N)O)O |
Sinónimos |
solfapterin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




